Einecs 265-273-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrotreated middle distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates. The process typically uses a catalyst composed of metals such as nickel, molybdenum, or cobalt supported on alumina. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 bar) to facilitate the removal of sulfur, nitrogen, and other impurities .

Industrial Production Methods

In industrial settings, hydrotreated middle distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which is usually a mixture of straight-run middle distillates and cracked distillates, is treated with hydrogen in the presence of a catalyst. The resulting product is a cleaner, more stable middle distillate with reduced levels of sulfur and other contaminants .

Chemical Reactions Analysis

Types of Reactions

Hydrotreated middle distillate primarily undergoes oxidation and combustion reactions. These reactions are essential for its use as a fuel.

Common Reagents and Conditions

Oxidation: In the presence of oxygen, hydrotreated middle distillate can undergo oxidation to form various oxygenated compounds. This reaction typically occurs at elevated temperatures.

Combustion: When used as a fuel, hydrotreated middle distillate undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and energy. This reaction occurs at high temperatures and is facilitated by the presence of a spark or flame.

Major Products Formed

Oxidation: The oxidation of hydrotreated middle distillate can produce aldehydes, ketones, and carboxylic acids.

Combustion: The complete combustion of hydrotreated middle distillate produces carbon dioxide and water.

Scientific Research Applications

Hydrotreated middle distillate has several scientific research applications, including:

Chemistry: It is used as a reference material for the calibration of instruments used in the determination of total sulfur in diesel fuel oils.

Biology: Research on the environmental impact of hydrotreated middle distillate focuses on its biodegradability and toxicity to aquatic life.

Medicine: Studies on the potential health effects of exposure to hydrotreated middle distillate, particularly in occupational settings, are ongoing.

Mechanism of Action

The primary mechanism by which hydrotreated middle distillate exerts its effects is through combustion. When used as a fuel, it undergoes combustion to produce energy, carbon dioxide, and water. The molecular targets involved in this process are the hydrocarbons present in the distillate, which react with oxygen to release energy .

Comparison with Similar Compounds

Hydrotreated middle distillate can be compared with other middle distillates such as straight-run middle distillate and cracked middle distillate. The key differences include:

Hydrotreated Middle Distillate: Known for its high stability and low sulfur content due to the hydrotreating process.

Straight-Run Middle Distillate: Produced directly from the distillation of crude oil and contains higher levels of sulfur and impurities.

Cracked Middle Distillate: Produced from the cracking of heavier fractions and contains a higher concentration of olefins and aromatics.

These differences highlight the uniqueness of hydrotreated middle distillate in terms of its cleaner composition and better performance as a fuel.

Properties

CAS No. |

64918-94-1 |

|---|---|

Molecular Formula |

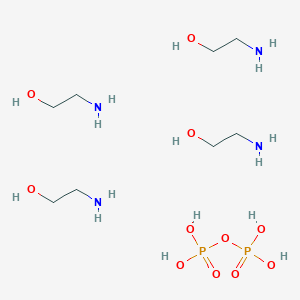

C8H32N4O11P2 |

Molecular Weight |

422.31 g/mol |

IUPAC Name |

2-aminoethanol;phosphono dihydrogen phosphate |

InChI |

InChI=1S/4C2H7NO.H4O7P2/c4*3-1-2-4;1-8(2,3)7-9(4,5)6/h4*4H,1-3H2;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

IQDKNPVDFVTIOC-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)